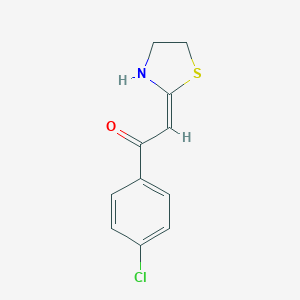
1-(4-chlorophenyl)-2-(1,3-thiazolidin-2-ylidene)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-2-(1,3-thiazolidin-2-ylidene)ethanone is a heterocyclic compound that features a thiazolidine ring with a chlorophenacylidene substituent. Thiazolidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-(1,3-thiazolidin-2-ylidene)ethanone typically involves the reaction of 4-chlorobenzaldehyde with thiazolidine-2-thione under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield and purity .
Industrial Production Methods
Industrial production of thiazolidine derivatives often employs green chemistry approaches to enhance yield and reduce environmental impact. Methods such as nano-catalysis and multicomponent reactions are commonly used to improve the efficiency and selectivity of the synthesis .
化学反应分析
Types of Reactions
1-(4-chlorophenyl)-2-(1,3-thiazolidin-2-ylidene)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: The chlorophenacylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used
科学研究应用
1-(4-chlorophenyl)-2-(1,3-thiazolidin-2-ylidene)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 1-(4-chlorophenyl)-2-(1,3-thiazolidin-2-ylidene)ethanone involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
相似化合物的比较
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-one: Studied for its anticancer and anti-inflammatory activities.
Thiazolidine-2-thione: Investigated for its antimicrobial properties
Uniqueness
1-(4-chlorophenyl)-2-(1,3-thiazolidin-2-ylidene)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorophenacylidene group enhances its reactivity and potential therapeutic applications compared to other thiazolidine derivatives .
属性
分子式 |
C11H10ClNOS |
|---|---|
分子量 |
239.72 g/mol |
IUPAC 名称 |
(2E)-1-(4-chlorophenyl)-2-(1,3-thiazolidin-2-ylidene)ethanone |
InChI |
InChI=1S/C11H10ClNOS/c12-9-3-1-8(2-4-9)10(14)7-11-13-5-6-15-11/h1-4,7,13H,5-6H2/b11-7+ |
InChI 键 |
AOYMCAPSEKJJEW-YRNVUSSQSA-N |
手性 SMILES |
C1CS/C(=C/C(=O)C2=CC=C(C=C2)Cl)/N1 |
SMILES |
C1CSC(=CC(=O)C2=CC=C(C=C2)Cl)N1 |
规范 SMILES |
C1CSC(=CC(=O)C2=CC=C(C=C2)Cl)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,8-Dinitropyrido[1,2-a]benzimidazole](/img/structure/B230411.png)


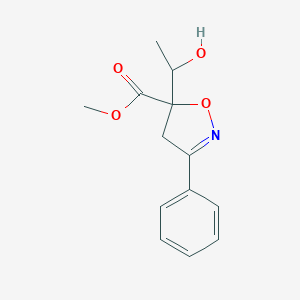
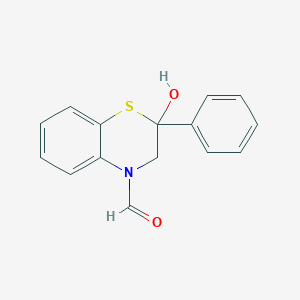
![2-Phenyl-1,2,4-triazaspiro[4.6]undecan-3-one](/img/structure/B230434.png)
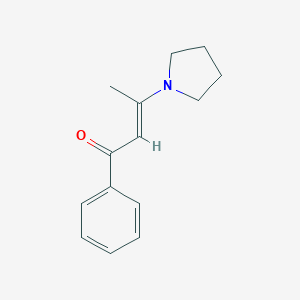
![(4E)-2-phenyl-4-[(pyridin-2-ylamino)methylidene]-1,3-oxazol-5-one](/img/structure/B230437.png)
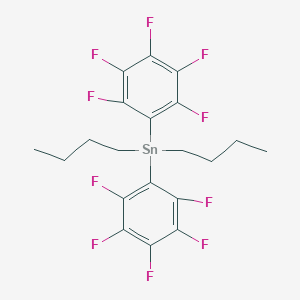
![Benzo[f]naphtho[2,1-c]cinnoline](/img/structure/B230440.png)
![Allyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate](/img/structure/B230451.png)
![2-acetyl-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one](/img/structure/B230453.png)
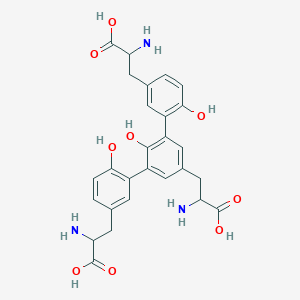
![5-amino-3-[(3-pyridinylmethyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B230468.png)
